molecular formula C13H16FN3 B7637492 6-fluoro-2-(1-pyrrolidin-1-ylethyl)-1H-benzimidazole

6-fluoro-2-(1-pyrrolidin-1-ylethyl)-1H-benzimidazole

Cat. No.: B7637492
M. Wt: 233.28 g/mol
InChI Key: PSZXPYRSVPWCAG-UHFFFAOYSA-N
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Description

6-fluoro-2-(1-pyrrolidin-1-ylethyl)-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class of chemicals. This compound is characterized by the presence of a fluorine atom at the 6th position of the benzimidazole ring and a pyrrolidin-1-ylethyl group at the 2nd position. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2-(1-pyrrolidin-1-ylethyl)-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 6-fluorobenzimidazole and 1-(2-bromoethyl)pyrrolidine.

    Nucleophilic Substitution: The 6-fluorobenzimidazole undergoes nucleophilic substitution with 1-(2-bromoethyl)pyrrolidine in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures (80-100°C) for several hours.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2-(1-pyrrolidin-1-ylethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups into their reduced forms.

    Substitution: The fluorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3) are common oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups at the 6th position of the benzimidazole ring.

Scientific Research Applications

6-fluoro-2-(1-pyrrolidin-1-ylethyl)-1H-benzimidazole has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its structural similarity to other biologically active benzimidazole derivatives. It may exhibit antimicrobial, antiviral, or anticancer properties.

    Biological Studies: Researchers use this compound to investigate its interactions with biological targets such as enzymes, receptors, and nucleic acids.

    Chemical Biology: The compound serves as a tool for studying chemical biology processes, including protein-ligand interactions and cellular signaling pathways.

    Industrial Applications: In the chemical industry, this compound may be used as an intermediate in the synthesis of more complex molecules or as a building block for the development of new materials.

Mechanism of Action

The mechanism of action of 6-fluoro-2-(1-pyrrolidin-1-ylethyl)-1H-benzimidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of their activity. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, receptor binding, or interference with nucleic acid functions. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(1-pyrrolidin-1-ylethyl)-1H-benzimidazole: Lacks the fluorine atom at the 6th position, which may affect its biological activity and chemical reactivity.

    6-chloro-2-(1-pyrrolidin-1-ylethyl)-1H-benzimidazole: Contains a chlorine atom instead of fluorine, which can influence its physicochemical properties and interactions with biological targets.

    6-fluoro-2-(1-morpholin-1-ylethyl)-1H-benzimidazole: Features a morpholine ring instead of a pyrrolidine ring, potentially altering its pharmacological profile.

Uniqueness

6-fluoro-2-(1-pyrrolidin-1-ylethyl)-1H-benzimidazole is unique due to the presence of both the fluorine atom and the pyrrolidin-1-ylethyl group. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, while the pyrrolidin-1-ylethyl group may contribute to its overall pharmacokinetic properties.

Properties

IUPAC Name

6-fluoro-2-(1-pyrrolidin-1-ylethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3/c1-9(17-6-2-3-7-17)13-15-11-5-4-10(14)8-12(11)16-13/h4-5,8-9H,2-3,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZXPYRSVPWCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(N1)C=C(C=C2)F)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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